molecular formula C6H3ClN4O B3282426 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 749929-27-9

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Cat. No. B3282426
CAS RN: 749929-27-9
M. Wt: 182.57 g/mol
InChI Key: RQVBODKONRTYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. Researchers have explored various synthetic routes, such as condensation reactions between appropriate precursors or cyclization of related compounds. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular structure of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde consists of a triazolopyrimidine core with a chlorine atom and an aldehyde group. The arrangement of atoms and bond angles significantly influences its properties and reactivity. Computational studies and X-ray crystallography have provided insights into its 3D structure and conformation .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic additions, condensations, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding its reactivity profile is crucial for designing derivatives with specific properties .

Mechanism of Action

The biological activity of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde remains an area of interest. Studies have suggested that it may interact with specific enzymes or receptors. For instance, it has been investigated as a CDK2 inhibitor, which makes it relevant for cancer treatment. Further mechanistic studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVBODKONRTYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729890
Record name 6-Chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

CAS RN

749929-27-9
Record name 6-Chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (6-chloro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (9.86 g, 53.4 mmol), TEMPO (626 mg, 7.2 mmol), iodobenzene diacetate (18.9 g, 59 mmol) in CH2Cl2 (75 mL) was stirred at room temperature for 2 hours. Once the reaction was deemed complete, methyl-tert-butyl ether (50 mL) was added slowly to precipitate the product as a white solid (8.72 g, 90%). 1H NMR (300 MHz, CDCl3) δ: 8.93 (d, J=2.45 Hz, 1 H), 8.99 (d, J=2.64 Hz, 1 H), 10.25 (s, 1 H). MS (APCI): 183.0, 195.0 (M+H+).
Quantity
9.86 g
Type
reactant
Reaction Step One
Name
Quantity
626 mg
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Reactant of Route 3
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Reactant of Route 4
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Reactant of Route 5
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Reactant of Route 6
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.